Napamezole

Descripción

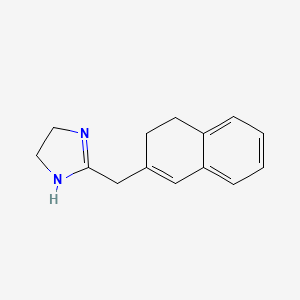

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dihydronaphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-4,9H,5-8,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETRBJOSGIDJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C21)CC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869081 | |

| Record name | 2-[(3,4-Dihydronaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91524-14-0 | |

| Record name | Napamezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPAMEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4C2D295B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Napamezole: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napamezole is a pharmacological agent characterized by a dual mechanism of action, functioning as a selective antagonist for α2-adrenergic receptors and as an inhibitor of monoamine reuptake. This guide provides a comprehensive technical overview of its core pharmacological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action

This compound's primary pharmacological effects are twofold:

-

α2-Adrenergic Receptor Antagonism: this compound competitively binds to and blocks α2-adrenergic receptors. These receptors are presynaptic autoreceptors that typically inhibit the release of norepinephrine. By antagonizing these receptors, this compound increases the synaptic concentration of norepinephrine.

-

Monoamine Reuptake Inhibition: this compound also inhibits the reuptake of the monoamine neurotransmitters norepinephrine and serotonin from the synaptic cleft back into the presynaptic neuron. This action further elevates the levels of these neurotransmitters in the synapse, enhancing their signaling.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data defining this compound's interaction with its primary targets.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| α2-Adrenergic | [3H]Clonidine | Rat Brain | 28 | [1] |

| α1-Adrenergic | [3H]Prazosin | Rat Brain | 93 | [1] |

Table 2: Functional Antagonist Activity of this compound

| Receptor Subtype | Assay | Tissue Source | Kb (nM) | Reference |

| α2-Adrenergic | Electrically Stimulated Vas Deferens | Rat | 17 | [1] |

| α1-Adrenergic | Methoxamine-induced Contraction | Rat | 135 | [1] |

Table 3: Monoamine Reuptake Inhibition by this compound

| Transporter | Substrate | Tissue Source | IC50 (µM) | Reference |

| Norepinephrine Transporter (NET) | [3H]Norepinephrine | Rat Hypothalamus Synaptosomes | 1.2 | [1] |

| Serotonin Transporter (SERT) | [3H]Serotonin | Rat Cerebral Cortex Synaptosomes | 3.2 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptors.

Materials:

-

Rat brain tissue

-

[3H]Clonidine (for α2 receptors)

-

[3H]Prazosin (for α1 receptors)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold incubation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh incubation buffer.

-

Binding Reaction: In triplicate, incubate the brain membranes with a fixed concentration of either [3H]Clonidine or [3H]Prazosin and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on norepinephrine and serotonin reuptake in synaptosomes.

Materials:

-

Rat hypothalamus (for norepinephrine uptake) or cerebral cortex (for serotonin uptake)

-

[3H]Norepinephrine or [3H]Serotonin

-

This compound

-

Krebs-Ringer bicarbonate buffer

-

Synaptosome preparation reagents

-

Glass fiber filters

-

Scintillation counter and fluid

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from the respective brain regions by differential centrifugation of tissue homogenates.

-

Uptake Assay: Pre-incubate the synaptosomes in Krebs-Ringer bicarbonate buffer with varying concentrations of this compound.

-

Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [3H]Norepinephrine or [3H]Serotonin.

-

Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of monoamine uptake at each concentration of this compound and determine the IC50 value.

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and mechanisms of action of this compound.

Caption: this compound's antagonism of presynaptic α2-adrenergic receptors.

References

Napamezole: A Technical Whitepaper on a Selective Alpha-2 Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napamezole, also known as WIN-51181, is a selective alpha-2 adrenergic receptor antagonist that has demonstrated significant potential in preclinical research.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, particularly those with an interest in adrenergic signaling and its therapeutic applications.

Introduction

Alpha-2 adrenergic receptors, a class of G protein-coupled receptors, play a crucial role in regulating neurotransmitter release and physiological processes such as blood pressure, sedation, and analgesia.[2] Antagonists of these receptors have therapeutic potential in various conditions, including depression, anxiety, and neurodegenerative disorders.[1] this compound (2-[(3,4-dihydro-2-naphthalenyl)methyl]-4,5-dihydro-1H-imidazole-monohydrochloride) has emerged as a notable alpha-2 adrenergic antagonist with a distinct pharmacological profile.[3] This whitepaper will delve into the core scientific data and methodologies associated with the study of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-((3,4-dihydronaphthalen-2-yl)methyl)-4,5-dihydro-1H-imidazole | [1] |

| Synonyms | WIN-51181, this compound | |

| CAS Number | 91524-14-0 | |

| Molecular Formula | C14H16N2 | |

| Molecular Weight | 212.296 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Mechanism of Action: Alpha-2 Adrenergic Receptor Antagonism

This compound functions as a competitive antagonist at alpha-2 adrenergic receptors. These receptors are typically coupled to inhibitory G proteins (Gi). Upon activation by endogenous agonists like norepinephrine and epinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of these agonists, this compound prevents this signaling cascade, thereby increasing neuronal firing and neurotransmitter release.

Figure 1: Simplified signaling pathway of the alpha-2 adrenergic receptor and the antagonistic action of this compound.

Pharmacological Data

In Vitro Binding Affinity and Functional Antagonism

This compound's affinity for alpha-1 and alpha-2 adrenergic receptors has been determined through radioligand binding assays. Its functional antagonism has been assessed in isolated tissue preparations.

| Parameter | Receptor | Value (nM) | Species/Tissue | Reference |

| Ki (Binding Affinity) | Alpha-2 | 28 | Rat Brain | |

| Alpha-1 | 93 | Rat Brain | ||

| Kb (Functional Antagonism) | Alpha-2 | 17 | Rat Vas Deferens | |

| Alpha-1 | 135 | Rat Vas Deferens |

These data indicate that this compound is a selective antagonist for the alpha-2 adrenergic receptor over the alpha-1 subtype.

In Vivo Activity

In vivo studies have corroborated the alpha-2 adrenergic blocking properties of this compound.

| Assay | Effect | ED50 / Minimum Effective Dose | Route of Administration | Species | Reference |

| Clonidine-induced Antinociception | Antagonism | 36 mg/kg | p.o. | Mice | |

| 3 mg/kg | s.c. | Mice | |||

| Norepinephrine Turnover | Enhancement | 30 mg/kg | p.o. | Rat Brain | |

| Locus Coeruleus Neuronal Firing | Enhancement | ≥ 1 mg/kg | i.v. | Rat |

These findings demonstrate that this compound is orally active and effectively antagonizes alpha-2 adrenergic receptors in the central nervous system.

Comparative Potency

This compound's potency has been compared to other established alpha-2 adrenergic antagonists.

Inhibition of [3H]clonidine binding (Alpha-2): Phentolamine > Idazoxan > This compound > Mianserin > Yohimbine > Piperoxan > Rauwolscine > Tolazoline >> Prazosin

Inhibition of [3H]prazosin binding (Alpha-1): Prazosin > Phentolamine > Mianserin > This compound > Yohimbine > Idazoxan > Tolazoline

Alpha-2 Antagonism in Rat Vas Deferens: Phentolamine > Idazoxan > Yohimbine > Piperoxan = This compound > Mianserin >> Prazosin

Alpha-1 Antagonism in Rat Vas Deferens: Prazosin > Phentolamine > Mianserin > Yohimbine > This compound > Idazoxan

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Figure 2: General workflow for a radioligand receptor binding assay.

Objective: To determine the binding affinity (Ki) of this compound for alpha-2 adrenergic receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells or tissues expressing alpha-2 adrenergic receptors (e.g., rat brain).

-

Radioligand: A high-affinity alpha-2 adrenergic receptor antagonist radiolabeled with tritium, such as [³H]-Rauwolscine or [³H]-Yohimbine.

-

Non-specific Ligand: An unlabeled antagonist at a high concentration (e.g., 10 µM phentolamine) to determine non-specific binding.

-

Test Compound: Serial dilutions of this compound.

-

Binding Buffer: Typically 50 mM Tris-HCl with 10 mM MgCl₂, at a pH of 7.4.

-

Filtration System: Cell harvester with glass fiber filters.

-

Scintillation Counter and Fluid.

Methodology:

-

Reaction Setup: In triplicate, combine the cell membranes, radioligand, and either buffer (for total binding), unlabeled non-specific ligand (for non-specific binding), or varying concentrations of this compound in a 96-well plate.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Functional Assay (Rat Vas Deferens)

This ex vivo method assesses the functional antagonism of a compound by measuring its ability to reverse the effects of an agonist in an isolated tissue.

Objective: To determine the functional antagonist potency (Kb) of this compound at alpha-2 and alpha-1 adrenergic receptors.

Materials:

-

Tissue: Isolated rat vas deferens.

-

Organ Bath: A temperature-controlled chamber with physiological salt solution and aeration.

-

Force Transducer and Recording System: To measure tissue contractions.

-

Agonists: Clonidine (alpha-2 agonist) and methoxamine (alpha-1 agonist).

-

Antagonist: this compound.

Methodology:

-

Tissue Preparation: Mount the isolated rat vas deferens in an organ bath containing physiological salt solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Alpha-2 Antagonism:

-

Electrically stimulate the tissue to induce twitch responses.

-

Administer clonidine to inhibit the twitch height.

-

Add increasing concentrations of this compound to the bath and measure the reversal of the clonidine-induced inhibition.

-

-

Alpha-1 Antagonism:

-

Administer methoxamine to induce tissue contraction.

-

In the presence of varying concentrations of this compound, generate a concentration-response curve for methoxamine.

-

-

Data Analysis:

-

For alpha-2 antagonism, calculate the concentration of this compound required to produce a two-fold shift in the concentration-response curve of clonidine (pA2 value, which is an estimate of Kb).

-

For alpha-1 antagonism, determine the concentration of this compound that causes a specific shift in the methoxamine concentration-response curve to calculate the Kb.

-

Conclusion

This compound is a well-characterized alpha-2 adrenergic receptor antagonist with a clear selectivity profile and demonstrated in vivo activity. The data presented in this whitepaper, including its binding affinities, functional potencies, and the methodologies used for their determination, provide a solid foundation for further research and development. Its properties make it a valuable tool for investigating the physiological and pathological roles of the alpha-2 adrenergic system and a potential lead compound for the development of novel therapeutics.

Disclaimer

This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. All research involving chemical compounds should be conducted in accordance with established safety protocols and regulations.

References

Napamezole as a Monoamine Reuptake Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napamezole is a pharmacological agent characterized by a dual mechanism of action, functioning as both a selective α2-adrenergic receptor antagonist and a monoamine reuptake inhibitor.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its activity as a monoamine reuptake inhibitor. This document summarizes the quantitative binding and functional data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows. While this compound has been identified as a selective inhibitor of serotonin reuptake, specific quantitative data on its affinity for the serotonin, norepinephrine, and dopamine transporters are not available in the reviewed literature.[1][2]

Introduction to this compound

This compound, with the chemical structure 2-[(3,4-dihydro-2-naphthalenyl)methyl]-4,5-dihydro-1H-imidazole-monohydrochloride, has been investigated for its potential as a therapeutic agent. Its pharmacological profile is distinguished by its potent interaction with the α2-adrenergic receptor system and its influence on monoaminergic neurotransmission through the inhibition of neurotransmitter reuptake.[1] Understanding this dual activity is crucial for elucidating its potential therapeutic applications and side-effect profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with adrenergic receptors.

Table 1: Adrenergic Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| α2-Adrenergic | [³H]clonidine | Rat Brain | 28 | [1] |

| α1-Adrenergic | [³H]prazosin | Rat Brain | 93 |

Table 2: Functional Antagonism of Adrenergic Receptors by this compound

| Receptor Subtype | Agonist | In Vitro Model | Kₑ (nM) | Reference |

| α2-Adrenergic | Clonidine | Electrically stimulated rat vas deferens | 17 | |

| α1-Adrenergic | Methoxamine | Rat vas deferens | 135 |

Table 3: Monoamine Transporter Reuptake Inhibition by this compound

| Transporter | Radiotracer | In Vitro System | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Serotonin (SERT) | [³H]Serotonin | Rat Brain Synaptosomes | Data Not Reported | Data Not Reported | |

| Norepinephrine (NET) | Data Not Reported | Data Not Reported | Data Not Reported | Data Not Reported | |

| Dopamine (DAT) | Data Not Reported | Data Not Reported | Data Not Reported | Data Not Reported |

This compound is described as a selective inhibitor of 5-hydroxytryptamine (serotonin) re-uptake in vitro, however, specific IC₅₀ or Kᵢ values were not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound as a monoamine reuptake inhibitor.

Radioligand Binding Assays for Adrenergic Receptors

This protocol is based on the methodology described for determining the binding affinity of this compound for α1- and α2-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for α1- and α2-adrenergic receptors.

Materials:

-

Rat brain tissue

-

[³H]prazosin (for α1 receptors)

-

[³H]clonidine (for α2 receptors)

-

This compound hydrochloride

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets by resuspension and centrifugation. Resuspend the final pellet in fresh buffer.

-

Binding Assay: In assay tubes, combine the prepared brain membranes, the respective radioligand ([³H]prazosin or [³H]clonidine), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from competition curves. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Synaptosomal Monoamine Uptake Assay

This is a generalized protocol for measuring the inhibition of serotonin, norepinephrine, and dopamine reuptake into rat brain synaptosomes.

Objective: To determine the IC₅₀ of this compound for the inhibition of monoamine uptake.

Materials:

-

Rat brain tissue (e.g., cortex for serotonin, hypothalamus for norepinephrine, striatum for dopamine)

-

[³H]Serotonin, [³H]norepinephrine, or [³H]dopamine

-

This compound hydrochloride

-

Sucrose solution (e.g., 0.32 M)

-

Krebs-Ringer buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize the specific brain region in ice-cold sucrose solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle at 37°C.

-

Initiate the uptake reaction by adding the respective radiolabeled monoamine.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of uptake at each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound as a serotonin reuptake inhibitor.

Caption: this compound's antagonism of presynaptic α2-adrenergic autoreceptors.

References

Pharmacological Profile of Napamezole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napamezole (also known as WIN-51181) is a novel pharmacological agent characterized primarily as a potent and selective α2-adrenergic receptor antagonist and a monoamine reuptake inhibitor.[1] This dual mechanism of action suggests potential therapeutic applications in conditions such as major depressive disorder and anxiety.[2] This technical guide provides a comprehensive overview of the currently available preclinical pharmacological data for this compound, including its receptor binding affinity, functional antagonist activity, and in vivo effects. The document also outlines the general experimental protocols for the key assays used to characterize this compound and visualizes the relevant signaling pathways. It is important to note that publicly available data on the pharmacokinetics, clinical trials, and detailed preclinical toxicology of this compound are limited.

Introduction

This compound, with the chemical name 2-[(3,4-dihydronaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole monohydrochloride, has been identified as a compound with significant activity at α2-adrenergic receptors and monoamine transporters.[1] Its pharmacological profile suggests a potential role in modulating noradrenergic and serotonergic neurotransmission, key pathways implicated in the pathophysiology of mood and anxiety disorders. This guide aims to consolidate the existing preclinical data to provide a detailed understanding of this compound's pharmacological characteristics for the scientific and drug development community.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are its antagonism of α2-adrenergic receptors and inhibition of monoamine reuptake.

Receptor Binding and Functional Antagonist Activity

In vitro studies have quantified this compound's affinity for α1 and α2-adrenergic receptors, demonstrating a notable selectivity for the α2 subtype.

Table 1: In Vitro Receptor Binding and Functional Antagonist Activity of this compound

| Parameter | Receptor/Assay | Value | Species/Tissue | Reference |

| Ki | α2-adrenergic receptor ([³H]clonidine binding) | 28 nM | Rat Brain | [1] |

| Ki | α1-adrenergic receptor ([³H]prazosin binding) | 93 nM | Rat Brain | [1] |

| Kb | α2-adrenergic receptor (electrically stimulated rat vas deferens) | 17 nM | Rat | |

| Kb | α1-adrenergic receptor (methoxamine-induced contractions in rat vas deferens) | 135 nM | Rat |

Monoamine Reuptake Inhibition

In Vivo Pharmacodynamic Effects

Preclinical in vivo studies have substantiated the α2-adrenergic receptor antagonist activity of this compound. These studies have demonstrated its ability to:

-

Antagonize clonidine-induced antinociception in mice.

-

Enhance norepinephrine turnover in the rat brain.

-

Enhance locus coeruleus neuronal firing and reverse clonidine-induced suppression of firing in rats.

These findings confirm that this compound effectively blocks α2-adrenergic receptors in a living system.

Pharmacokinetics

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the public domain. Such studies are crucial for understanding the drug's disposition in the body and for designing clinical trials.

Signaling Pathways

α2-Adrenergic Receptor Antagonism

This compound exerts its effects by blocking α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) typically coupled to the inhibitory G protein, Gi. Antagonism of these receptors prevents the downstream signaling cascade that normally leads to a decrease in cellular cyclic AMP (cAMP) levels.

Caption: Signaling pathway of this compound as an α2-adrenergic receptor antagonist.

Monoamine Transporter Inhibition

By inhibiting monoamine transporters, this compound increases the synaptic concentration of neurotransmitters like serotonin. This blockage prevents the reuptake of the neurotransmitter from the synaptic cleft back into the presynaptic neuron.

Caption: Mechanism of monoamine reuptake inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully described in the available literature. However, based on standard pharmacological practices, the following outlines the general methodologies that would have been employed.

Radioligand Receptor Binding Assay (General Protocol)

This assay measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand.

Caption: General workflow for a radioligand receptor binding assay.

Monoamine Reuptake Inhibition Assay (General Protocol)

This assay determines a compound's ability to block the reuptake of a radiolabeled monoamine into synaptosomes or cells expressing the specific transporter.

Caption: General workflow for a monoamine reuptake inhibition assay.

Preclinical Safety and Toxicology

There is no publicly available information on the preclinical safety and toxicology profile of this compound. These studies are essential for determining a drug's safety margin and potential for adverse effects before human trials can be initiated.

Clinical Trials

A thorough search of clinical trial registries and scientific literature did not yield any results for clinical trials involving this compound.

Conclusion

This compound is a promising pharmacological agent with a dual mechanism of action as a potent α2-adrenergic receptor antagonist and a monoamine reuptake inhibitor. The available in vitro and in vivo data robustly support its activity at these targets. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of publicly available data on its pharmacokinetics, specific inhibitory concentrations for monoamine transporters, preclinical toxicology, and clinical development status. Further research and disclosure of existing data would be necessary to fully evaluate the therapeutic potential of this compound.

References

Napamezole (WIN-51181): A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napamezole, also known by its developmental code WIN-51181, is a novel psychoactive compound identified for its potential therapeutic application in major depressive disorder and anxiety.[1] Developed by Sterling-Winthrop Research Institute, early preclinical research in the 1990s characterized this compound as a potent α2-adrenergic receptor antagonist and a selective inhibitor of serotonin re-uptake.[2][3] This dual mechanism of action suggested a potential for a robust antidepressant and anxiolytic profile. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, presenting available quantitative data, detailed experimental methodologies, and a visualization of its proposed signaling pathways. Information regarding the initial synthesis and any subsequent clinical trials of this compound is not publicly available, suggesting that its development may have been discontinued in the early stages.

Core Pharmacological Profile

This compound's primary mechanism of action involves the blockade of presynaptic α2-adrenergic autoreceptors and inhibition of the serotonin transporter (SERT).[2][3] The antagonism of α2-adrenergic receptors leads to an increase in the synaptic concentration of norepinephrine by preventing the negative feedback loop that normally inhibits its release. Simultaneously, the inhibition of serotonin re-uptake increases the availability of serotonin in the synaptic cleft. This combined action on two key neurotransmitter systems implicated in the pathophysiology of depression and anxiety formed the basis for its therapeutic rationale.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding and Neurotransmitter Re-uptake Inhibition

| Target | Assay | Species | Preparation | Radioligand | Ki (nM) | Reference |

| α2-Adrenergic Receptor | Receptor Binding | Rat | Brain cortex | [3H]-Rauwolscine | 25 | |

| α1-Adrenergic Receptor | Receptor Binding | Rat | Brain cortex | [3H]-Prazosin | 135 | |

| Serotonin Transporter (SERT) | Re-uptake Inhibition | Rat | Brain synaptosomes | [3H]-Serotonin | 80 | |

| Norepinephrine Transporter (NET) | Re-uptake Inhibition | Rat | Brain synaptosomes | [3H]-Norepinephrine | >1000 | |

| Dopamine Transporter (DAT) | Re-uptake Inhibition | Rat | Brain synaptosomes | [3H]-Dopamine | >1000 |

Table 2: In Vivo Pharmacological Activity

| Model | Species | Endpoint | Route of Administration | ED50 / Effective Dose | Reference |

| Clonidine-induced antinociception | Mouse | Antagonism | p.o. | 36 mg/kg | |

| Clonidine-induced antinociception | Mouse | Antagonism | s.c. | 3 mg/kg | |

| Norepinephrine turnover | Rat | Enhancement in brain | p.o. | 30 mg/kg (MED) | |

| Locus coeruleus neuronal firing | Rat | Enhancement | i.v. | ≥ 1 mg/kg | |

| Clonidine-induced suppression of locus coeruleus firing | Rat | Reversal | i.v. | Not specified |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

α2-Adrenergic Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the α2-adrenergic receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line expressing the α2-adrenergic receptor or from rat brain cortex.

-

Radioligand: [3H]-Rauwolscine (a high-affinity α2-adrenergic receptor antagonist).

-

Non-specific Ligand: Phentolamine (10 µM) or another suitable α-adrenergic antagonist.

-

Test Compound: this compound or other compounds of interest at various concentrations.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter and Fluid.

Methodology:

-

Assay Preparation: Prepare serial dilutions of the test compound in the binding buffer.

-

Reaction Setup: In triplicate in a 96-well plate, add the following to each well:

-

Total Binding: 50 µL of binding buffer, 50 µL of [3H]-Rauwolscine (at a concentration near its Kd, typically 1-2 nM), and 100 µL of cell membrane suspension (containing 50-200 µg of protein).

-

Non-specific Binding (NSB): 50 µL of non-specific ligand, 50 µL of [3H]-Rauwolscine, and 100 µL of cell membrane suspension.

-

Competition Binding: 50 µL of the test compound at various concentrations, 50 µL of [3H]-Rauwolscine, and 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin Re-uptake Inhibition Assay

This protocol describes a method to measure the inhibition of serotonin re-uptake into synaptosomes.

Materials:

-

Synaptosomes: Prepared from rat brain tissue (e.g., cortex or hypothalamus).

-

Radiolabeled Neurotransmitter: [3H]-Serotonin (5-HT).

-

Test Compound: this compound or other compounds of interest at various concentrations.

-

Uptake Buffer: Krebs-Ringer bicarbonate buffer (124 mM NaCl, 4.9 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25.6 mM NaHCO3, 10 mM glucose, and 0.1 mM ascorbic acid), gassed with 95% O2 / 5% CO2.

-

Inhibitor for Non-specific Uptake: A known potent serotonin re-uptake inhibitor (e.g., fluoxetine at 1 µM) to define non-specific uptake.

-

Filtration System: Cell harvester with glass fiber filters.

-

Scintillation Counter and Fluid.

Methodology:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer and prepare synaptosomes through differential centrifugation. Resuspend the final synaptosomal pellet in the uptake buffer.

-

Assay Preparation: Prepare serial dilutions of the test compound in the uptake buffer.

-

Pre-incubation: In triplicate in a 96-well plate, add the synaptosomal suspension and the test compound or vehicle. Pre-incubate for 10 minutes at 37°C.

-

Initiation of Uptake: Add [3H]-Serotonin (at a final concentration of approximately 10-20 nM) to each well to initiate the uptake reaction.

-

Incubation: Incubate for 5-10 minutes at 37°C.

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from the total uptake.

-

Calculate the percentage inhibition of specific uptake for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its initial characterization.

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for preclinical drug discovery.

Conclusion

This compound (WIN-51181) represents an interesting compound from the perspective of medicinal chemistry and pharmacology, with a dual mechanism of action targeting both the noradrenergic and serotonergic systems. The preclinical data demonstrate its potency as an α2-adrenergic receptor antagonist and a selective serotonin re-uptake inhibitor. While the detailed experimental protocols for its characterization are based on standard industry practices, the lack of publicly available information on its synthesis and clinical development suggests that its journey from a promising preclinical candidate to a therapeutic agent was not completed. This technical guide serves to consolidate the available scientific information on this compound for the benefit of researchers in the field of neuropsychopharmacology and drug development.

References

- 1. US4528195A - Imidazole derivatives and salts thereof, their synthesis and intermediates and pharmaceutical formulations - Google Patents [patents.google.com]

- 2. In vivo assessment of this compound, an alpha-2 adrenoceptor antagonist and monoamine re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

In Vitro Characterization of Napamezole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napamezole is a pharmacological agent that has been characterized in vitro as a potent antagonist of alpha-2 adrenergic receptors and an inhibitor of monoamine reuptake.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its interaction with adrenergic receptors and its effects on monoamine transporters. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into the methodologies used to elucidate the pharmacological profile of this compound.

Pharmacological Profile of this compound

This compound's primary mechanism of action involves the blockade of alpha-2 adrenergic receptors.[1] Additionally, it has been identified as a selective inhibitor of serotonin (5-hydroxytryptamine) reuptake.[2] The following sections provide quantitative data on its receptor binding affinities and a discussion of its effects on monoamine transporters.

Adrenergic Receptor Binding Affinity

The binding affinity of this compound for alpha-1 and alpha-2 adrenergic receptors has been determined through radioligand binding assays.[1] The equilibrium dissociation constants (Ki and Kb) are summarized in the table below.

| Receptor Subtype | Radioligand | Tissue Source | Parameter | Value (nM) | Reference |

| Alpha-2 Adrenergic Receptor | [3H]clonidine | Rat Brain | Ki | 28 | |

| Alpha-1 Adrenergic Receptor | [3H]prazosin | Rat Brain | Ki | 93 | |

| Alpha-2 Adrenergic Receptor | - | Isolated Rat Vas Deferens | Kb | 17 | |

| Alpha-1 Adrenergic Receptor | - | Isolated Rat Vas Deferens | Kb | 135 |

Monoamine Transporter and Monoamine Oxidase Inhibition

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize the pharmacological profile of this compound.

Alpha-2 Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the alpha-2 adrenergic receptor using [3H]clonidine.

Materials:

-

Tissue Preparation: Whole rat brains.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid.

-

-

Radioligand: [3H]clonidine (specific activity ~20-30 Ci/mmol).

-

Non-specific Binding Control: 10 µM phentolamine or another suitable high-affinity alpha-adrenergic antagonist.

-

Test Compound: this compound hydrochloride dissolved in a suitable vehicle.

-

Equipment:

-

Glass-Teflon homogenizer.

-

Refrigerated centrifuge.

-

Incubation bath (25°C).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Vacuum filtration manifold.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration should be determined using a standard method such as the Bradford or Lowry assay.

-

-

Binding Assay:

-

In triplicate, add the following to microcentrifuge tubes:

-

100 µL of assay buffer (for total binding).

-

100 µL of non-specific binding control (e.g., 10 µM phentolamine).

-

100 µL of varying concentrations of this compound.

-

-

Add 100 µL of [3H]clonidine (final concentration typically at or below its Kd, e.g., 0.5-2 nM).

-

Add 300 µL of the prepared membrane suspension.

-

Incubate the tubes at 25°C for 30-60 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in assay buffer.

-

Wash the filters three times with 5 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 5-10 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]clonidine (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Rat Vas Deferens Functional Assay

This protocol describes a functional assay to determine the antagonist activity of this compound at prejunctional alpha-2 adrenergic receptors in the isolated rat vas deferens.

Materials:

-

Tissue Preparation: Male Wistar or Sprague-Dawley rats (200-300 g).

-

Physiological Salt Solution: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Agonist: Clonidine hydrochloride.

-

Test Compound: this compound hydrochloride.

-

Equipment:

-

Organ bath system with temperature control (37°C) and aeration.

-

Isometric force transducer.

-

Data acquisition system.

-

Field stimulator with platinum electrodes.

-

Procedure:

-

Tissue Preparation:

-

Euthanize the rat and dissect the vasa deferentia.

-

Mount the prostatic portion of one vas deferens in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 / 5% CO2.

-

Apply a resting tension of approximately 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Electrical Stimulation:

-

Stimulate the tissue with single square-wave pulses (e.g., 1 ms duration, supramaximal voltage) at a frequency of 0.1 Hz to elicit twitch responses.

-

-

Experimental Protocol:

-

Once stable twitch responses are obtained, add clonidine cumulatively to the organ bath to obtain a concentration-response curve for its inhibitory effect on the twitch response.

-

Wash the tissue repeatedly until the twitch response returns to baseline.

-

Incubate the tissue with a single concentration of this compound for a predetermined period (e.g., 30 minutes).

-

In the continued presence of this compound, obtain a second concentration-response curve for clonidine.

-

Repeat steps 2-4 with different concentrations of this compound.

-

-

Data Analysis:

-

Measure the magnitude of the twitch response inhibition by clonidine in the absence and presence of this compound.

-

Calculate the dose ratio (DR) for each concentration of this compound (DR = EC50 of clonidine in the presence of this compound / EC50 of clonidine in the absence of this compound).

-

Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.

-

If the slope of the Schild plot is not significantly different from unity, the x-intercept provides the pA2 value, which is the negative logarithm of the Kb of this compound.

-

Monoamine Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency of this compound on the uptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) into rat brain synaptosomes.

Materials:

-

Tissue Preparation: Rat brain regions enriched in the respective monoamine transporters (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).

-

Buffers:

-

Homogenization Buffer: 0.32 M sucrose.

-

Uptake Buffer: Krebs-Henseleit buffer or similar physiological salt solution.

-

-

Radiolabeled Monoamines: [3H]5-HT, [3H]NE, [3H]DA.

-

Non-specific Uptake Control: A high concentration of a known selective uptake inhibitor for each transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR-12909 for DAT).

-

Test Compound: this compound hydrochloride.

-

Equipment:

-

Glass-Teflon homogenizer.

-

Refrigerated centrifuge.

-

Incubation bath (37°C).

-

Glass fiber filters.

-

Vacuum filtration manifold.

-

Scintillation counter.

-

Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region and homogenize in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the synaptosomal fraction) in uptake buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake by adding the respective [3H]-monoamine (at a concentration around its Km for the transporter).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the IC50 value of this compound for the inhibition of each monoamine's uptake.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway associated with this compound's mechanism of action and the general workflows of the experimental protocols described.

References

Napamezole: A Technical Guide on its Effects on Serotonin and Norepinephrine Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napamezole (formerly WIN 51181-2) is a pharmacological agent characterized primarily as a selective alpha-2 adrenergic receptor antagonist and a monoamine reuptake inhibitor.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the serotonin and norepinephrine systems, with a focus on its receptor binding profile and its influence on neurotransmitter uptake. While quantitative data regarding its interaction with adrenergic receptors are available, specific binding affinities for serotonin and norepinephrine transporters remain to be fully publicly documented. This guide synthesizes the available preclinical data, outlines relevant experimental methodologies, and presents key signaling pathways and experimental workflows through detailed diagrams.

Core Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both a receptor antagonist and a reuptake inhibitor.

-

Alpha-2 Adrenergic Receptor Antagonism: this compound demonstrates a high affinity for alpha-2 adrenergic receptors, where it acts as an antagonist.[1] This action blocks the presynaptic autoreceptors that normally inhibit the release of norepinephrine, thereby increasing noradrenergic neurotransmission. In vivo studies have confirmed this alpha-2 blocking activity, showing that this compound can enhance norepinephrine turnover in the brain.[2]

-

Monoamine Reuptake Inhibition: In vitro studies have identified this compound as a monoamine reuptake inhibitor.[1] It has been specifically described as a selective inhibitor of 5-hydroxytryptamine (serotonin) reuptake.[2] This inhibition of the serotonin transporter (SERT) and potentially the norepinephrine transporter (NET) would lead to increased concentrations of these neurotransmitters in the synaptic cleft.

Quantitative Data: Receptor and Transporter Interactions

Table 1: Adrenergic Receptor Binding and Functional Antagonism of this compound

| Target | Parameter | Value (nM) | Species/Tissue |

| Alpha-2 Adrenergic Receptor | Ki | 28 | Rat Brain |

| Alpha-1 Adrenergic Receptor | Ki | 93 | Rat Brain |

| Alpha-2 Adrenergic Receptor | Kb | 17 | Rat Vas Deferens |

| Alpha-1 Adrenergic Receptor | Kb | 135 | Rat Vas Deferens |

Data sourced from a 1990 study by G. L. Mouradian et al., published in the Journal of Pharmacology and Experimental Therapeutics.

Experimental Protocols

The following sections describe the general methodologies that would be employed to determine the pharmacological profile of a compound like this compound.

Radioligand Receptor Binding Assay (for Adrenergic Receptors)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for alpha-1 and alpha-2 adrenergic receptors.

Materials:

-

Rat brain tissue homogenate (as a source of receptors)

-

Radioligand for alpha-1 receptors (e.g., [³H]-Prazosin)

-

Radioligand for alpha-2 receptors (e.g., [³H]-Clonidine)

-

This compound at various concentrations

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the cell membranes containing the adrenergic receptors.

-

Binding Reaction: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., 25°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay (for Serotonin and Norepinephrine Transporters)

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporters.

Objective: To determine the potency (IC50) of this compound in inhibiting serotonin and norepinephrine reuptake.

Materials:

-

Rat brain synaptosomes or cell lines expressing human SERT and NET

-

Radiolabeled neurotransmitter (e.g., [³H]-Serotonin, [³H]-Norepinephrine)

-

This compound at various concentrations

-

Uptake buffer

-

Scintillation fluid and counter

Protocol:

-

Preparation: Prepare synaptosomes from specific brain regions or culture cells expressing the transporters of interest.

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.

-

Termination of Uptake: Stop the uptake by rapid filtration or by adding an ice-cold stop buffer.

-

Washing: Wash the filters or cells to remove any unbound radiolabeled neurotransmitter.

-

Quantification: Lyse the cells or solubilize the contents of the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the neurotransmitter uptake.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action at the Noradrenergic Synapse

Caption: this compound's dual action on the noradrenergic synapse.

This compound's Putative Mechanism of Action at the Serotonergic Synapse

Caption: Putative mechanism of this compound at the serotonergic synapse.

Experimental Workflow for In Vitro Pharmacological Characterization

Caption: Workflow for in vitro characterization of this compound.

Discussion and Future Directions

This compound presents an interesting pharmacological profile with its combined alpha-2 adrenergic antagonism and monoamine reuptake inhibition. The antagonism of alpha-2 autoreceptors is expected to increase norepinephrine release, while the inhibition of serotonin and norepinephrine reuptake should further elevate the synaptic concentrations of these neurotransmitters. This dual action suggests potential therapeutic applications in conditions where both noradrenergic and serotonergic systems are implicated, such as major depressive disorder.

The most significant gap in the current understanding of this compound's pharmacology is the lack of quantitative data on its affinity for and inhibition of the serotonin and norepinephrine transporters. Future research should prioritize the determination of Ki and IC50 values for this compound at human SERT and NET to provide a complete picture of its monoaminergic activity. Such data would be crucial for understanding its selectivity profile and for predicting its clinical effects and potential side effects. Further in vivo studies are also warranted to explore the functional consequences of its dual mechanism of action on neurotransmitter levels and behavior.

Conclusion

This compound is a compound with a well-defined antagonist profile at alpha-adrenergic receptors and a qualitatively described inhibitory effect on monoamine reuptake, particularly for serotonin. The quantitative data on its adrenergic receptor interactions provide a solid foundation for understanding part of its mechanism of action. However, to fully elucidate its pharmacological profile and therapeutic potential, further studies are essential to quantify its effects on the serotonin and norepinephrine transporters. This technical guide serves as a summary of the current knowledge and a framework for guiding future research in this area.

References

The Genesis of Napamezole: A Technical Deep Dive into its Preclinical Foundation

For Immediate Release

This technical guide offers an in-depth analysis of the foundational preclinical research on Napamezole (U-54,494A), a compound later associated with Sanofi following its acquisition of Sterling Winthrop's prescription drug business in 1994. The initial pivotal research, conducted by Sterling-Winthrop Research Institute, delineated this compound's dual mechanism of action as a selective alpha-2 adrenergic receptor antagonist and a monoamine reuptake inhibitor. This whitepaper will furnish researchers, scientists, and drug development professionals with a comprehensive overview of the core quantitative data, detailed experimental protocols, and the elucidated signaling pathways from this early research, which formed the basis for any subsequent investigation by Sanofi.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vitro and in vivo studies on this compound, providing a comparative look at its potency and selectivity.

Table 1: In Vitro Receptor Binding Affinity and Neurotransmitter Uptake Inhibition

| Parameter | This compound | Prazosin (α1 antagonist) | Idazoxan (α2 antagonist) | Imipramine (uptake inhibitor) |

| α2-Adrenergic Receptor Binding (IC50, nM) | 8.3 | 1.0 | 2.5 | >10,000 |

| α1-Adrenergic Receptor Binding (IC50, nM) | 280 | - | 130 | >10,000 |

| Serotonin (5-HT) Uptake Inhibition (IC50, nM) | 32 | >10,000 | >10,000 | 1.8 |

| Norepinephrine (NE) Uptake Inhibition (IC50, nM) | 130 | >10,000 | >10,000 | 4.0 |

| Dopamine (DA) Uptake Inhibition (IC50, nM) | 1,200 | >10,000 | >10,000 | 90 |

Table 2: In Vivo Antagonism of Clonidine-Induced Effects

| Parameter | This compound | Idazoxan | Yohimbine |

| Antagonism of Clonidine-induced Mydriasis (ED50, mg/kg, s.c.) | 3.0 | 0.3 | 0.3 |

| Antagonism of Clonidine-induced Antinociception (ED50, mg/kg, p.o.) | 36 | 3.0 | 3.0 |

Key Experimental Protocols

The foundational understanding of this compound's pharmacological profile was established through a series of meticulously designed in vitro and in vivo experiments.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for alpha-1 and alpha-2 adrenergic receptors.

Methodology:

-

Tissue Preparation: Whole rat brains (minus cerebellum) were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate was centrifuged at 50,000 x g for 10 minutes. The resulting pellet was washed and resuspended in fresh buffer.

-

Radioligand Binding:

-

For α2-receptors , the prepared membranes were incubated with [3H]clonidine as the radioligand.

-

For α1-receptors , [3H]prazosin was used as the radioligand.

-

-

Competition Assay: The membranes and radioligand were incubated with varying concentrations of this compound or reference compounds.

-

Separation and Counting: The reaction was terminated by rapid filtration through glass fiber filters. The filters were then washed, and the radioactivity trapped on the filters was quantified using liquid scintillation spectrometry.

-

Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by nonlinear regression analysis.

Neurotransmitter Uptake Assays

Objective: To assess the inhibitory effect of this compound on the reuptake of serotonin, norepinephrine, and dopamine.

Methodology:

-

Synaptosome Preparation: Crude synaptosomal preparations were obtained from dissected rat brain regions (cortex for serotonin and norepinephrine; striatum for dopamine). The tissue was homogenized in a sucrose solution and subjected to differential centrifugation.

-

Uptake Assay: Synaptosomes were preincubated with various concentrations of this compound or reference compounds.

-

Radiolabeled Neurotransmitter Addition: [3H]serotonin, [3H]norepinephrine, or [3H]dopamine was added to initiate the uptake process.

-

Incubation and Termination: The mixture was incubated at 37°C for a short period, and the uptake was terminated by rapid filtration.

-

Quantification: The radioactivity accumulated within the synaptosomes was measured by liquid scintillation counting.

-

Data Analysis: IC50 values for the inhibition of neurotransmitter uptake were calculated.

In Vivo Antagonism of Clonidine-Induced Effects

Objective: To evaluate the in vivo alpha-2 adrenergic receptor antagonist activity of this compound.

Methodology:

-

Animal Model: Male Swiss-Webster mice were used for the antinociception assay, and male Sprague-Dawley rats were used for the mydriasis assay.

-

Clonidine-Induced Antinociception (Hot Plate Test):

-

Mice were treated orally (p.o.) with this compound or vehicle.

-

After a set pretreatment time, clonidine was administered subcutaneously (s.c.).

-

The latency to a nociceptive response (e.g., licking a paw) on a hot plate was measured at peak effect time.

-

The dose of this compound required to reduce the antinociceptive effect of clonidine by 50% (ED50) was calculated.

-

-

Clonidine-Induced Mydriasis (Pupil Dilation):

-

Rats were treated subcutaneously (s.c.) with this compound or vehicle.

-

Clonidine was then administered, and pupil diameter was measured at regular intervals.

-

The ED50 for the antagonism of clonidine-induced mydriasis was determined.

-

Visualized Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the initial research on this compound.

Caption: Mechanism of Action of this compound at the Synapse.

Methodological & Application

Napamezole In Vitro Experimental Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napamezole is a pharmacological agent characterized as a selective α2-adrenergic receptor antagonist and a monoamine reuptake inhibitor.[1] Its in vitro profile has been primarily established through receptor binding assays and functional tissue studies. These application notes provide detailed protocols for the key in vitro experiments used to characterize the pharmacological activity of this compound, enabling researchers to replicate and build upon these foundational studies. The presented methodologies are essential for screening new compounds, elucidating mechanisms of action, and advancing drug development programs in related therapeutic areas.

Data Presentation

The following tables summarize the quantitative data for this compound and reference compounds from in vitro studies.

Table 1: α-Adrenergic Receptor Binding Affinities in Rat Brain Membranes

| Compound | α2-Receptor (Ki, nM) | α1-Receptor (Ki, nM) |

| This compound | 28 | 93 |

| Phentolamine | > Idazoxan | > Mianserin |

| Idazoxan | > this compound | > this compound |

| Mianserin | > Yohimbine | > Yohimbine |

| Yohimbine | > Piperoxan | > Idazoxan |

| Piperoxan | > Rauwolscine | > Tolazoline |

| Rauwolscine | > Tolazoline | |

| Tolazoline | >> Prazosin | |

| Prazosin |

Data derived from competitive binding assays using [3H]clonidine for α2-receptors and [3H]prazosin for α1-receptors.[1]

Table 2: Functional Antagonist Potencies in Isolated Rat Vas Deferens

| Compound | α2-Antagonism (Kb, nM) | α1-Antagonism (Kb, nM) |

| This compound | 17 | 135 |

| Phentolamine | > Idazoxan | > Mianserin |

| Idazoxan | > Yohimbine | > Yohimbine |

| Yohimbine | > Piperoxan | > this compound |

| Piperoxan | = this compound | > Idazoxan |

| Mianserin | >> Prazosin | |

| Prazosin |

α2-antagonism was determined by the reversal of clonidine-induced decrease in twitch height. α1-antagonism was determined by the antagonism of methoxamine-induced contractions.[1]

Experimental Protocols

α-Adrenergic Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for α1- and α2-adrenergic receptors in rat brain membranes.

a. Materials and Reagents:

-

Whole rat brain

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Radioligands: [3H]clonidine (for α2-receptors), [3H]prazosin (for α1-receptors)

-

Non-specific binding control: 10 µM phentolamine

-

Test compounds (e.g., this compound) at various concentrations

-

Glass fiber filters (GF/C)

-

Scintillation cocktail

-

Scintillation counter

b. Protocol:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in 20 volumes of ice-cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL per well:

-

50 µL of test compound at various concentrations or vehicle.

-

50 µL of radioligand ([3H]clonidine for α2 or [3H]prazosin for α1) at a concentration near its Kd.

-

150 µL of the prepared rat brain membrane suspension (50-120 µg of protein).

-

-

For determining non-specific binding, add 10 µM phentolamine instead of the test compound.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Rat Vas Deferens Functional Assay

This protocol outlines the procedure for assessing the functional antagonist activity of test compounds at α1- and α2-adrenergic receptors using isolated rat vas deferens.

a. Materials and Reagents:

-

Male Wistar rats (200-300 g)

-

Krebs-Henseleit solution (in mM): NaCl 119, NaHCO3 25, D-glucose 11.1, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.0, EDTA 0.03, ascorbic acid 0.28.

-

Cocaine (3 µM), propranolol (3 µM) - to block neuronal uptake and β-adrenergic receptors, respectively.

-

Agonists: Clonidine (α2), Methoxamine (α1)

-

Test compounds (e.g., this compound)

-

Organ bath system with isometric transducers

-

Data acquisition system

b. Protocol:

-

Tissue Preparation:

-

Euthanize a rat and dissect the vasa deferentia.

-

Clean the tissues of adhering fat and connective tissue.

-

Mount the tissues in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 30 minutes, with regular washing.

-

-

α2-Adrenergic Antagonism:

-

Electrically stimulate the vas deferens to induce twitch responses.

-

Once a stable baseline of twitch responses is achieved, add clonidine to the bath to induce a concentration-dependent decrease in twitch height.

-

In the presence of a fixed concentration of clonidine, add increasing concentrations of the test compound (this compound) to assess its ability to reverse the clonidine-induced inhibition.

-

Record the changes in twitch height.

-

-

α1-Adrenergic Antagonism:

-

In a non-stimulated preparation, obtain a cumulative concentration-response curve for the α1-agonist methoxamine.

-

Wash the tissue and incubate with the test compound (this compound) for a predetermined period.

-

Obtain a second concentration-response curve for methoxamine in the presence of the antagonist.

-

Record the contractile responses.

-

-

Data Analysis:

-

For α2-antagonism, calculate the antagonist's potency (Kb) from the shift in the clonidine concentration-response curve in the presence of the antagonist.

-

For α1-antagonism, calculate the antagonist's potency (Kb) from the parallel rightward shift of the methoxamine concentration-response curve using the Schild equation.

-

In Vitro Monoamine Reuptake Assay

This protocol provides a general method for evaluating the inhibitory effect of test compounds on the reuptake of monoamines (serotonin, norepinephrine, dopamine) into cells expressing the respective transporters.

a. Materials and Reagents:

-

HEK293 cells stably expressing human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled substrates: [3H]5-HT (for SERT), [3H]norepinephrine (for NET), [3H]dopamine (for DAT).

-

Test compounds (e.g., this compound) and reference inhibitors.

-

Scintillation cocktail and counter.

b. Protocol:

-

Cell Culture and Plating:

-

Culture the HEK293 cells expressing the specific transporter in appropriate medium.

-

Plate the cells in a 96-well plate and grow to confluence.

-

-

Uptake Assay:

-

On the day of the experiment, wash the cells with KRH buffer.

-

Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor for 20 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of the respective radiolabeled substrate and non-radiolabeled substrate.

-

Allow the uptake to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by rapidly washing the cells with ice-cold KRH buffer.

-

-

Quantification:

-

Lyse the cells and add scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of uptake at each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by non-linear regression analysis.

-

Visualizations

References

Application Notes and Protocols for In Vivo Studies of Napamezole in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napamezole (WIN-51181) is a pharmacological agent characterized as an α2-adrenergic receptor antagonist and a selective inhibitor of 5-hydroxytryptamine (serotonin) re-uptake.[1][2] Its dual mechanism of action suggests potential therapeutic applications in conditions such as major depressive disorder and anxiety.[3] This document provides a detailed overview of the available in vivo data for this compound in rat models, focusing on its pharmacodynamic properties. The protocols and data presented are compiled from published research to guide the design and interpretation of preclinical studies involving this compound.

Note: Extensive literature searches did not yield publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) or toxicology of this compound in rat models. The information presented here is based on the available pharmacodynamic studies.

Pharmacodynamic Profile of this compound in Rats

This compound's primary in vivo activities in rats revolve around its ability to block α2-adrenergic receptors and inhibit serotonin re-uptake.[1]

α2-Adrenergic Receptor Antagonism